N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative characterized by a 4,7-dichloro-substituted benzothiazole core linked to a 4-fluorobenzamide moiety. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial and antitumor properties, while the 4-fluorobenzamide group introduces electronegative and steric effects that may enhance target binding or metabolic stability . Structural analogs of this compound often vary in substituents on the benzothiazole ring or the benzamide moiety, leading to differences in physicochemical and biological behaviors.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10(16)12-11(9)18-14(21-12)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJDVIIHKLUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Chlorination: The benzothiazole ring is then chlorinated at positions 4 and 7 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with 4-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Derivatives with different substituents on the benzothiazole ring.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Hydrolysis: 4-fluorobenzoic acid and 2-amino-4,7-dichlorobenzothiazole.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Electronic Effects :
- Chloro (Cl) substituents are electron-withdrawing, increasing the benzothiazole ring’s electrophilicity, which may enhance interactions with electron-rich biological targets.
Steric Effects :
- The 3-methyl group in the dimethoxy analog introduces steric hindrance, possibly affecting binding pocket accessibility .
Substituent Variations on the Benzamide Moiety
The 4-fluorobenzamide group distinguishes the target compound from analogs such as:
- N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide : Replaces fluorine with a sulfamoyl group, introducing hydrogen-bonding capability and bulkiness .
- N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide : Substitutes fluorine with a hydrophobic methyl group, altering lipophilicity .
Functional Group Impact :
- Sulfamoyl: Adds hydrogen-bond donor/acceptor sites, which may improve target specificity .
- Methyl (Me) : Increases hydrophobicity, favoring membrane permeability but reducing solubility .
Core Structure Variations
While the target compound retains a benzothiazole core, other analogs feature heterocyclic cores:
- Triazole Derivatives (e.g., compounds [7–15] in ) : These compounds replace benzothiazole with a 1,2,4-triazole ring, introducing additional nitrogen atoms that modify hydrogen-bonding capacity and aromaticity .
Spectroscopic Data
Key spectral features of analogs (Table 1):
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety which is known for its diverse biological properties. The structural formula can be summarized as follows:
- Molecular Formula : C12H8Cl2N2S
- Molecular Weight : 283.17 g/mol
- IUPAC Name : this compound
Research indicates that benzothiazole derivatives often exert their biological effects through multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have been tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells using the MTT assay, demonstrating significant cytotoxicity at micromolar concentrations .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways. This has been observed in related studies where benzothiazole derivatives induced cell cycle arrest and apoptosis in A431 and A549 cells through flow cytometry analysis .
- Anti-inflammatory Effects : The compound has shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its dual role as an anti-inflammatory agent .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induces apoptosis and inhibits proliferation |
| A549 | 2.0 | Cell cycle arrest and reduces inflammatory markers |
| H1299 | 1.8 | Inhibition of AKT and ERK signaling pathways |
Case Studies and Research Findings
Several studies have documented the biological activities associated with benzothiazole derivatives:
- Study on Dual Action : A recent study synthesized novel benzothiazole compounds including this compound. The results indicated significant inhibition of cancer cell proliferation alongside anti-inflammatory effects, suggesting its potential as a dual-action therapeutic agent .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound could inhibit critical signaling pathways involved in cancer progression, specifically targeting the AKT and ERK pathways which are often upregulated in tumors .
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable drug-like properties for this compound, indicating its potential for further development as a therapeutic agent .
Q & A
Q. How to resolve spectral data conflicts (e.g., unexpected peaks in NMR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
